(3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride (3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13434789
InChI: InChI=1S/C13H19ClN2.ClH/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11;/h2-4,9,13,15H,5-8,10H2,1H3;1H
SMILES: CN(CC1=CC(=CC=C1)Cl)C2CCNCC2.Cl
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol

(3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride

CAS No.:

Cat. No.: VC13434789

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride -

Specification

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C13H19ClN2.ClH/c1-16(13-5-7-15-8-6-13)10-11-3-2-4-12(14)9-11;/h2-4,9,13,15H,5-8,10H2,1H3;1H
Standard InChI Key BGLPYVHFDXLHSJ-UHFFFAOYSA-N
SMILES CN(CC1=CC(=CC=C1)Cl)C2CCNCC2.Cl
Canonical SMILES CN(CC1=CC(=CC=C1)Cl)C2CCNCC2.Cl

Introduction

(3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. It belongs to the class of piperidine derivatives, which are widely studied for their pharmacological properties. This compound is identified by its molecular formula C12H18Cl2N2C_{12}H_{18}Cl_2N_2 and molecular weight of 261.19 g/mol .

Structural Characteristics

Chemical Structure:

FeatureDescription
Molecular FormulaC12H18Cl2N2C_{12}H_{18}Cl_2N_2
Molecular Weight261.19 g/mol
Functional GroupsPiperidine, benzyl, amine, chloride
Synonyms1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride

The compound consists of a piperidine ring substituted at the 4-position with an amine group and a benzyl group bearing a chlorine atom at the meta position. The hydrochloride salt enhances its solubility and stability.

Synthesis

The synthesis of (3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride typically involves:

  • Starting Materials:

    • 3-chlorobenzyl chloride

    • Methylpiperidine

    • Hydrochloric acid for salt formation

  • Reaction Steps:

    • Nucleophilic substitution of methylpiperidine with 3-chlorobenzyl chloride.

    • Purification and conversion to the hydrochloride salt using HCl gas or aqueous HCl.

  • Reaction Conditions:

    • Solvent: Aprotic solvents like dichloromethane or acetonitrile.

    • Temperature: Room temperature to mild heating (~50°C).

Applications and Biological Relevance

Piperidine derivatives, including this compound, are studied for their potential as:

  • Pharmacological Agents:

    • Possible applications in neuropharmacology due to the piperidine scaffold's prevalence in CNS-active drugs.

  • Chemical Intermediates:

    • Useful in the synthesis of more complex molecules for medicinal purposes.

Analytical Data

Spectroscopic Analysis:

TechniqueObservations
Proton NMR (1H^1H)Signals corresponding to aromatic protons, piperidine ring hydrogens, and methyl groups .
Mass SpectrometryMolecular ion peak confirming M+M^+ at 261 g/mol .

Crystallographic Data:
The compound's crystalline structure has not been explicitly detailed but is expected to exhibit ionic interactions between the amine hydrochloride groups.

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